molecular formula C18H17N5O B2935962 N-((5-cyclopropylpyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 2034569-53-2

N-((5-cyclopropylpyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2935962
CAS No.: 2034569-53-2
M. Wt: 319.368
InChI Key: PNCAQNDGTNNNLI-UHFFFAOYSA-N
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Description

“N-((5-cyclopropylpyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide” is a complex organic compound. It contains a triazole ring, which is a type of heterocyclic ring structure found in a wide range of drugs and natural products. The compound also contains a pyridine ring, which is a basic aromatic ring with a nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a cyclization reaction . The exact method would depend on the starting materials and the specific conditions required.


Chemical Reactions Analysis

As a compound containing a triazole ring, it might be expected to participate in reactions typical of these heterocycles. This could include reactions with electrophiles at the nitrogen atoms of the triazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, compounds containing triazole rings tend to be stable and resistant to oxidation and reduction .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and structural assessment of related compounds, such as methyl 2-(4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thioacetate and its complex with HgCl2, provide foundational knowledge for understanding the chemical behavior and potential applications of N-((5-cyclopropylpyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide. Such studies focus on the molecular and supramolecular structures, aiding in the development of related compounds for various applications, including material science and coordination chemistry (Castiñeiras, García-Santos, & Saa, 2018).

Anticancer and Anti-Inflammatory Properties

Research into novel pyrazolopyrimidines derivatives demonstrates the potential anticancer and anti-inflammatory properties of structurally related compounds. These studies are crucial for the development of new therapeutic agents targeting specific biochemical pathways, underscoring the relevance of this compound in the field of medicinal chemistry and pharmacology (Rahmouni et al., 2016).

Role in Synthetic Chemistry

The compound and its analogs play a significant role in synthetic chemistry, serving as key intermediates for the synthesis of diverse heterocyclic compounds. Such compounds have applications in drug discovery, agrochemicals, and material science, illustrating the broad utility of this compound in facilitating the development of novel compounds with varied biological and physical properties (Riyadh, 2011).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact properties. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The potential applications of this compound would likely depend on its biological activity. Compounds containing triazole rings are found in a wide range of drugs, so it’s possible that this compound could have pharmaceutical applications .

Properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O/c24-18(17-12-21-23(22-17)16-4-2-1-3-5-16)20-10-13-8-15(11-19-9-13)14-6-7-14/h1-5,8-9,11-12,14H,6-7,10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCAQNDGTNNNLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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